CRBN Binding Affinity: ALV2 vs. Lenalidomide vs. CC-885
ALV2 binds cereblon (CRBN) with an IC50 of 0.57 μM, exhibiting intermediate potency relative to lenalidomide (weaker) and CC-885 (stronger) [1]. This binding affinity is sufficient to induce CRBN-Helios dimerization and subsequent degradation while minimizing off-target recruitment observed with more potent CRBN binders [1].
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.57 μM (ALV2) |
| Comparator Or Baseline | Lenalidomide: ~3 μM; CC-885: <0.1 μM (exact value not specified in primary reference) |
| Quantified Difference | ALV2 is approximately 5.3-fold more potent than lenalidomide, but less potent than CC-885 |
| Conditions | TR-FRET assay measuring CRBN binding in vitro |
Why This Matters
This intermediate binding potency enables effective Helios degradation while avoiding the broader neo-substrate degradation profile associated with high-affinity CRBN binders like CC-885.
- [1] Wang ES, et al. Acute pharmacological degradation of Helios destabilizes regulatory T cells. Nat Chem Biol. 2021;17(6):711-717. View Source
